molecular formula C15H22N2O3 B4798631 N'-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide

N'-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide

Cat. No.: B4798631
M. Wt: 278.35 g/mol
InChI Key: OUQHGPGJOQLEBL-UHFFFAOYSA-N
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Description

N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide is an organic compound with the molecular formula C14H22N2O2. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an oxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of tert-butylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol.

Major Products Formed

The major products formed from these reactions include various derivatives of N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide, such as amines, hydroxylated compounds, and substituted phenyl derivatives.

Scientific Research Applications

N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-(4-methoxyphenyl)oxamide
  • N-tert-butyl-N-(2-methoxyphenyl)oxamide
  • N-tert-butyl-N-(4-ethoxyphenyl)oxamide

Uniqueness

N’-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide is unique due to its specific structural features, such as the presence of both tert-butyl and methoxyphenyl groups. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)17-14(19)13(18)16-10-9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHGPGJOQLEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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